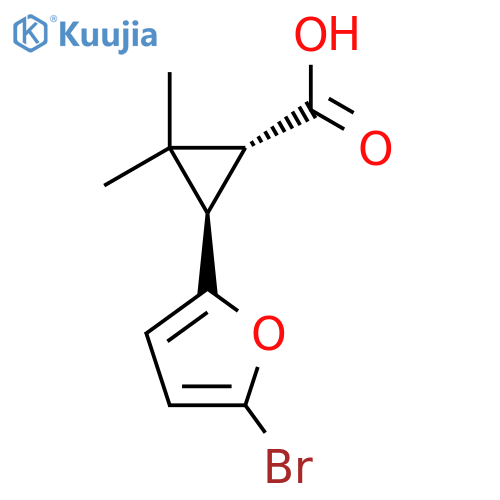Cas no 2227911-10-4 (rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

2227911-10-4 structure
商品名:rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227911-10-4
- EN300-1914734
-
- インチ: 1S/C10H11BrO3/c1-10(2)7(8(10)9(12)13)5-3-4-6(11)14-5/h3-4,7-8H,1-2H3,(H,12,13)/t7-,8+/m1/s1
- InChIKey: JDHLRQNCYVUYCK-SFYZADRCSA-N
- ほほえんだ: BrC1=CC=C([C@@H]2[C@@H](C(=O)O)C2(C)C)O1
計算された属性
- せいみつぶんしりょう: 257.98916g/mol
- どういたいしつりょう: 257.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914734-0.05g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.05g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-10.0g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 10g |
$6512.0 | 2023-06-01 | ||
| Enamine | EN300-1914734-5.0g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1914734-0.1g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.1g |
$1332.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 5g |
$4391.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-0.25g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.25g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-10g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 10g |
$6512.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-1g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 1g |
$1515.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-2.5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 2.5g |
$2969.0 | 2023-09-17 | ||
| Enamine | EN300-1914734-0.5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.5g |
$1453.0 | 2023-09-17 |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2227911-10-4 (rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
